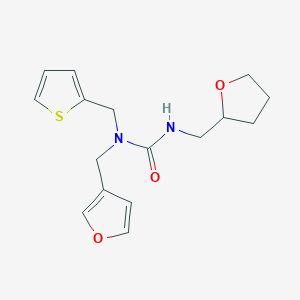

1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Description

BenchChem offers high-quality 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-21-14)18(10-13-5-7-20-12-13)11-15-4-2-8-22-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIQIPILNNALSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structural features, including multiple heterocyclic rings and a urea functional group. Its molecular formula is , indicating a rich framework that may interact with various biological targets. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound's structure includes:

- Furan and Thiophene Rings : These heterocycles are known for their biological activity, including antioxidant and antimicrobial properties.

- Tetrahydrofuran Moiety : This contributes to the compound's solubility and stability, enhancing its potential for biological applications.

Biological Activity

Preliminary studies suggest that compounds with similar structures to 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea exhibit various biological activities:

Antimicrobial Activity

Research indicates that derivatives of urea with furan and thiophene moieties can possess significant antimicrobial properties. For instance, in vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections.

Anticancer Potential

Studies have demonstrated that compounds with similar structural features can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, urea derivatives are often evaluated for their ability to inhibit proteases or kinases, which are critical targets in drug discovery.

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally related compounds. Below is a summary of key findings:

| Study | Compound | Biological Activity | Methodology |

|---|---|---|---|

| Study A | 1-(Furan-2-ylmethyl)-3-(phenyl)urea | Antimicrobial | Disk diffusion method against various pathogens |

| Study B | 1-(Thiophen-3-ylmethyl)-3-(furan)urea | Anticancer (breast cancer cell lines) | MTT assay for cell viability |

| Study C | 1-(Tetrahydrofuran)-3-(furan)urea | Enzyme inhibition (kinase) | Kinetic assays to determine IC50 values |

The mechanism by which 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea exerts its biological effects is likely multifaceted:

- Receptor Binding : The compound may bind to specific receptors, altering their activity.

- Enzyme Interaction : The urea group can facilitate interactions with enzymes, affecting their catalytic activity.

- Cell Signaling Modulation : It may influence pathways involved in cell growth and apoptosis.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may exhibit significant antibacterial properties. For instance, derivatives of urea compounds have been tested against various bacterial strains, showing promising results:

- Efficacy Against Gram-positive Bacteria : Compounds similar to 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea have shown Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus, indicating potential as antibacterial agents .

Anticancer Properties

Research indicates that the structural features of this compound may lead to interactions with specific biological targets involved in cancer pathways. In vitro assays have demonstrated its potential efficacy in inhibiting cancer cell proliferation, suggesting further exploration in cancer therapeutics is warranted.

Neuroprotective Effects

Some studies have indicated that compounds with similar heterocyclic frameworks may possess neuroprotective properties. Investigating the interaction of this compound with neuroreceptors could reveal its potential in treating neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of urea compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the need for further investigation into the specific effects of 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea .

- Neuroprotective Research : Another research effort focused on the neuroprotective effects of related compounds, highlighting their potential in mitigating oxidative stress in neuronal cells .

Q & A

Q. Why do biological assays show variable potency across research groups?

- Methodology :

- Cell line validation : Authenticate cell lines via STR profiling to exclude contamination .

- Standardize protocols : Use identical assay durations (e.g., 48 vs. 72 hours) and serum concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.